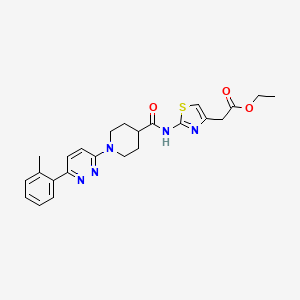

Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C24H27N5O3S and its molecular weight is 465.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound interacts with its target, AChE, by noncompetitive inhibition . This means it binds to a site on the enzyme other than the active site, changing the enzyme’s shape and preventing it from binding to its substrate, acetylcholine. This results in an increase in acetylcholine levels in the synaptic cleft.

生化学分析

Biochemical Properties

Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation and apoptosis . Additionally, this compound interacts with proteins involved in the regulation of gene expression, further influencing cellular functions.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis, thereby reducing cell viability. It also impacts cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of certain kinases, inhibiting their activity and thereby disrupting downstream signaling pathways . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with kinases and other signaling molecules . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals.

生物活性

Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, providing a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C24H27N5O4S, with a molecular weight of approximately 481.57 g/mol. The compound is characterized by multiple functional groups, including a thiazole ring and a piperidine derivative, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Piperidine Modification : The introduction of the piperidine moiety often requires specific conditions such as controlled temperatures and the use of solvents like ethanol.

- Final Coupling : The final step usually involves coupling the thiazole and piperidine derivatives to yield the target compound.

This compound is believed to interact with various biological targets, particularly those related to metabolic pathways and neurotransmitter systems. Its structural components suggest potential interactions with:

- Receptor Tyrosine Kinases (RTKs) : These proteins are crucial in regulating cell division and survival, making them important targets in cancer therapy.

- Neurotransmitter Receptors : Given the presence of the piperidine moiety, this compound may modulate neurotransmitter activity, influencing conditions such as depression or anxiety.

In Vitro Studies

Research has indicated that derivatives similar to this compound exhibit significant inhibitory activities against various enzymes and receptors:

| Compound | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | EGFR | <0.5 | |

| Compound B | COX | 0.8 | |

| Compound C | α-glucosidase | 62.15% inhibition |

These studies highlight the compound's potential as a therapeutic agent in treating various diseases, particularly cancer and metabolic disorders.

Case Studies

A notable case study involved a derivative of this compound being tested for its anti-cancer properties in vitro. The results demonstrated:

- Inhibition of Tumor Cell Proliferation : The compound significantly reduced the proliferation of cancer cell lines compared to controls.

- Induction of Apoptosis : Flow cytometry assays indicated that treated cells exhibited increased markers for apoptosis, suggesting potential for further development in cancer therapeutics.

科学的研究の応用

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including a pyridazine moiety, a piperidine ring, and a thiazole unit. The synthesis typically involves multi-step processes that integrate different chemical reactions to assemble these components effectively. For example, one method includes the use of microwave-assisted synthesis to improve yield and reduce reaction times .

Biological Activities

2.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds similar to Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate against various bacterial strains. The compound has shown significant activity against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

2.2 Antiviral Activity

Research has also indicated that derivatives of this compound may exhibit antiviral properties. In particular, compounds containing thiazole and pyridazine rings have been evaluated for their effectiveness against viral infections, showing promising results in inhibiting viral replication .

2.3 Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activities. Similar compounds have been investigated for their ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the thiazole and piperidine components can significantly alter the compound's potency and selectivity against specific biological targets .

| Structural Component | Modification | Effect on Activity |

|---|---|---|

| Thiazole Ring | Substitution at position 4 | Increased antimicrobial activity |

| Piperidine Ring | Alteration in nitrogen substitution | Enhanced anti-inflammatory effects |

| Pyridazine Moiety | Variations in aromatic substitutions | Improved antiviral properties |

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a related compound against clinical isolates of E. coli. The results indicated an inhibition zone of 20 mm at a concentration of 250 μg/mL, demonstrating significant antibacterial activity compared to standard treatments .

Case Study 2: Antiviral Screening

In vitro studies assessed the antiviral potential of thiazole-containing compounds against Dengue virus. The lead compound exhibited an EC50 value of 0.96 μg/mL, showcasing its potential as a therapeutic agent for viral infections .

特性

IUPAC Name |

ethyl 2-[2-[[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3S/c1-3-32-22(30)14-18-15-33-24(25-18)26-23(31)17-10-12-29(13-11-17)21-9-8-20(27-28-21)19-7-5-4-6-16(19)2/h4-9,15,17H,3,10-14H2,1-2H3,(H,25,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWZEIQSLOJWJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。